molecular formula C5H10O2 B153257 Ethyl propionate CAS No. 105-37-3

Ethyl propionate

Cat. No. B153257
Key on ui cas rn: 105-37-3
M. Wt: 102.13 g/mol
InChI Key: FKRCODPIKNYEAC-UHFFFAOYSA-N
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Patent
US07528268B2

Procedure details

In a three-necked 250 ml flask equipped with a magnetic stirrer and a reflux condenser were introduced 31 g of 2-pentyl cyclopentanone (0.2 mole), 31 g of anhydrous ethyl propionate, and 0.048 g (1 mol %) of anhydrous lithium hydroxide. The mixture was brought to reflux at ca. 100° C. Then 57.5 g (0.22 mole) of an anhydrous 13% w/w hydrogen peroxide solution in ethyl propionate, obtained from extraction of a 70% aqueous H2O2 solution by ethyl propionate, were slowly added over 4 h in the reactor while maintaining the reflux 2 h after the end of the introduction. The reaction mixture was then washed with 10% water to remove the non converted H202, and finally distilled to recover the solvent.
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
0.048 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
70%

Identifiers

REACTION_CXSMILES
C(C1CCCC1=[O:11])CCCC.[OH-:12].[Li+].[C:14]([O:18][CH2:19][CH3:20])(=[O:17])[CH2:15][CH3:16]>>[OH:12][OH:11].[C:14]([O:18][CH2:19][CH3:20])(=[O:17])[CH2:15][CH3:16] |f:1.2|

Inputs

Step One
Name
Quantity
31 g
Type
reactant
Smiles
C(CCCC)C1C(CCC1)=O
Name
Quantity
0.048 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
31 g
Type
reactant
Smiles
C(CC)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a three-necked 250 ml flask equipped with a magnetic stirrer and a reflux condenser

Outcomes

Product
Name
Type
product
Smiles
OO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%
Name
Type
product
Smiles
C(CC)(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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